Benzene, ethenyl-, tetrachloro deriv.
Description
Contextualization within Halogenated Aromatic Vinyl Monomers Research
Halogenated aromatic vinyl monomers are a class of compounds that have garnered considerable attention in polymer chemistry. The introduction of halogen atoms onto the aromatic ring of monomers like styrene (B11656) can impart desirable properties to the resulting polymers, such as increased thermal stability, flame retardancy, and modified chemical resistance. Research in this area explores how the type, number, and position of halogen substituents affect the reactivity of the vinyl group and the characteristics of the polymers.
Tetrachlorostyrene is a key subject within this research domain. The high degree of chlorination is expected to significantly alter the electron density of the vinyl double bond, which in turn affects its susceptibility to various polymerization techniques, including free radical, cationic, and anionic polymerization. acs.org The bulky chlorine atoms also introduce steric hindrance, which can influence the stereochemistry of the polymer chain. rsc.org The study of tetrachlorostyrene, therefore, provides valuable insights into the fundamental principles governing the polymerization of highly substituted aromatic vinyl monomers.
Historical Perspectives on the Academic Study of Chlorinated Styrenes
The academic investigation of chlorinated styrenes is rooted in the broader history of polymer science and the development of synthetic plastics. Following the commercialization of polystyrene in the 1930s, researchers began to explore a wide range of styrene derivatives to create polymers with tailored properties. nih.gov Early studies on chlorinated styrenes were often driven by the desire to enhance the properties of polystyrene, particularly its flame resistance and thermal stability.
The mid-20th century saw a surge in research on various chlorinated compounds, and while specific early academic studies focusing solely on tetrachlorostyrene are not extensively documented in readily available literature, the foundational work on the chlorination of aromatic compounds and the polymerization of styrenic monomers laid the groundwork for later investigations. nih.gov The development of analytical techniques such as gas chromatography and spectroscopy in the latter half of the 20th century was crucial for the separation and characterization of different chlorinated styrene isomers and their corresponding polymers. The environmental persistence and potential toxicity of some chlorinated compounds, a concern that emerged significantly in the 1970s, also spurred further scientific inquiry into their chemical behavior and fate. rsc.org
Isomeric Considerations and Structural Diversity within Tetrachlorostyrene Derivatives
The term "tetrachlorostyrene" encompasses several structural isomers, each with a unique arrangement of the four chlorine atoms on the benzene (B151609) ring. This isomeric diversity is a critical aspect of their chemistry, as the position of the chlorine atoms significantly influences the molecule's physical, chemical, and electronic properties. The primary isomers of tetrachlorostyrene include:
2,3,4,5-Tetrachlorostyrene
2,3,4,6-Tetrachlorostyrene
2,3,5,6-Tetrachlorostyrene
The distinct substitution patterns of these isomers lead to differences in polarity, steric hindrance around the vinyl group, and the electronic effects exerted on the π-system of the aromatic ring. These differences are expected to manifest in their reactivity in polymerization reactions and the properties of the resulting polymers. For instance, the symmetry of the 2,3,5,6-tetrachlorostyrene isomer may lead to polymers with a more regular structure compared to its less symmetrical counterparts.
The synthesis of a specific tetrachlorostyrene isomer typically requires a multi-step process, often starting from a correspondingly substituted chlorobenzene (B131634) or chloroaniline derivative. The characterization and differentiation of these isomers rely on modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, which provide detailed information about their molecular structure.
Detailed Research Findings on Tetrachlorostyrene Isomers
While comprehensive, dedicated studies on each tetrachlorostyrene isomer are limited in publicly accessible literature, information can be gleaned from broader research on halogenated compounds and synthetic methodologies.
2,3,4,5-Tetrachlorostyrene
The synthesis of 2,3,4,5-tetrachlorostyrene would likely involve the introduction of a vinyl group onto a 1,2,3,4-tetrachlorobenzene (B165215) precursor. Its asymmetrical structure would be expected to influence its polymerization, potentially leading to atactic polymers.
2,3,4,6-Tetrachlorostyrene
Similar to other isomers, the synthesis of 2,3,4,6-tetrachlorostyrene would start from a suitably substituted aromatic compound. Its properties would be distinct from the other isomers due to the specific arrangement of the electron-withdrawing chlorine atoms.
2,3,5,6-Tetrachlorostyrene
The synthesis of 2,3,5,6-tetrachlorostyrene is of particular interest due to its symmetrical nature. This symmetry could potentially lead to polymers with a higher degree of crystallinity and distinct thermal properties. Research on the synthesis of derivatives of 2,3,5,6-tetrachloromethylbenzene suggests that direct chlorination of substituted styrenes can be a viable synthetic route, although controlling the position of chlorination can be challenging. researchgate.net
The table below summarizes some of the key properties and research-related information for tetrachlorostyrene isomers, compiled from general principles of organic chemistry and data on related compounds. It is important to note that specific experimental data for these exact compounds is scarce in the available literature.
| Property | 2,3,4,5-Tetrachlorostyrene | 2,3,4,6-Tetrachlorostyrene | 2,3,5,6-Tetrachlorostyrene |
| Molecular Formula | C₈H₄Cl₄ | C₈H₄Cl₄ | C₈H₄Cl₄ |
| Molecular Weight | 241.93 g/mol | 241.93 g/mol | 241.93 g/mol |
| Symmetry | Asymmetric | Asymmetric | Symmetric |
| Predicted Polarity | Polar | Polar | Less Polar |
| Potential Synthesis Route | From 1,2,3,4-tetrachlorobenzene | From a corresponding tetrachloroaniline | From 2,3,5,6-tetrachlorotoluene |
| Expected Polymer Tacticity | Likely atactic | Likely atactic | Potentially syndiotactic or isotactic |
Structure
2D Structure
3D Structure
Properties
CAS No. |
71489-58-2 |
|---|---|
Molecular Formula |
C8H4Cl4 |
Molecular Weight |
241.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-ethenylbenzene |
InChI |
InChI=1S/C8H4Cl4/c1-2-4-3-5(9)7(11)8(12)6(4)10/h2-3H,1H2 |
InChI Key |
ZZJOHDHIBGSYCC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tetrachlorostyrene Derivatives
Direct Synthesis Approaches for Tetrachlorostyrene Isomers
While specific industrial-scale or extensively documented laboratory syntheses for tetrachlorostyrene are not prominent in the literature, its structure lends itself to several established organic chemistry reactions. These routes remain largely theoretical for this specific compound but are based on fundamental principles of styrene (B11656) synthesis.
Modern organic synthesis provides powerful tools for the formation of carbon-carbon double bonds, such as those in styrene derivatives. Two of the most significant methods are the Wittig reaction and the Heck reaction.
The Wittig reaction is a widely used method for converting aldehydes or ketones into alkenes. wikipedia.orgthermofisher.commasterorganicchemistry.com In a hypothetical synthesis of tetrachlorostyrene, a tetrachlorobenzaldehyde isomer would be reacted with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding the desired tetrachlorostyrene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.comorganic-chemistry.org The specific isomer of tetrachlorostyrene produced would depend on the starting tetrachlorobenzaldehyde.
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.orglibretexts.org To synthesize tetrachlorostyrene via this method, a tetrachlorohalobenzene (e.g., tetrachloroiodobenzene) could be coupled with ethylene (B1197577) gas in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final tetrachlorostyrene product. youtube.com
Dehydrohalogenation is a classic elimination reaction in which a hydrogen halide is removed from a substrate, typically resulting in the formation of an alkene. This pathway could theoretically be employed to produce tetrachlorostyrene from a suitable precursor.
The synthesis would involve a (1-haloethyl)tetrachlorobenzene, for example, (1,2-dichloroethyl)tetrachlorobenzene. By treating this precursor with a strong base, such as potassium hydroxide (B78521) or sodium ethoxide, a 1,2-elimination reaction would be induced. The base would abstract a proton from the carbon adjacent to the one bearing the chlorine atom of the ethyl group, while the halide on the other carbon would act as a leaving group. This concerted or stepwise process results in the formation of a carbon-carbon double bond, yielding the tetrachlorostyrene molecule and byproducts of salt and water. The efficiency of the reaction would depend on factors such as the choice of base, solvent, and reaction temperature.
Formation Through Chemical Transformation and Degradation Processes
The presence of tetrachlorostyrene in the environment is more commonly associated with the breakdown of more complex chlorinated molecules, particularly under thermal stress.
High temperatures, such as those found in industrial incinerators or accidental fires, can cause complex chlorinated organic compounds to break down into smaller, sometimes more toxic, molecules. newcastle.edu.au The pyrolysis of certain pesticides has been identified as a significant source of tetrachlorostyrene.
The thermal decomposition of cyclodiene pesticides, a class of chlorinated hydrocarbons, has been shown to produce tetrachlorostyrene. newcastle.edu.au Research on the pyrolysis of endosulfan (B1671282), in particular, identified tetrachlorostyrene (TCS) as one of the volatile organic compounds formed. newcastle.edu.au
The initial step in the high-temperature decomposition of endosulfan is a retro-Diels-Alder reaction, which produces hexachlorocyclopentadiene (B6142220) (HCCP). newcastle.edu.au HCCP is a key intermediate in the synthesis of many cyclodiene pesticides, including aldrin, dieldrin (B1670511), and chlordane. wikipedia.orgwikipedia.org The pyrolysis of other cyclodienes, such as dieldrin and chlordane, is also known to yield various chlorinated aromatic compounds like chlorinated benzenes and phenols, suggesting that these pesticides could also be precursors to tetrachlorostyrene under similar conditions. frontiersin.orgjst.go.jpnih.gov
| Precursor Compound | Decomposition Process | Key Intermediate | Identified Product | Source |
|---|---|---|---|---|
| Endosulfan | Pyrolysis (Thermal Decomposition) | Hexachlorocyclopentadiene (HCCP) | Tetrachlorostyrene (TCS) | newcastle.edu.au |
The formation of tetrachlorostyrene from the thermal decomposition of endosulfan proceeds through a series of complex reactions involving highly reactive intermediates. newcastle.edu.au Quantum chemical calculations and experimental results support a specific pyrolytic pathway. newcastle.edu.au
The process begins at temperatures around 573 K (300 °C) with the retro-Diels-Alder elimination that yields the intermediate hexachlorocyclopentadiene (HCCP). newcastle.edu.au As temperatures increase to 663 K (390 °C) and above, a chlorine atom can break away from an HCCP molecule (Cl atom fission). This creates a highly reactive pentachlorocyclopentadienyl radical. newcastle.edu.au
This radical species is a key reaction intermediate that initiates and propagates a low-barrier free-radical chain reaction. This pathway promotes the further breakdown of endosulfan and the rearrangement of the resulting molecular fragments. newcastle.edu.au These secondary decomposition processes ultimately lead to the formation of more stable aromatic structures, including tetrachlorostyrene, pentachlorostyrene, and various polychlorinated benzenes. newcastle.edu.au Broader studies on the pyrolysis of unsaturated chlorinated hydrocarbons suggest that the formation of aromatic rings can also occur through non-radical pathways, such as the Diels-Alder coupling of smaller C4 and C2 molecular units, although radical-based routes are also considered. nih.govacs.orgacs.org
Photochemical Generation of Tetrachlorostyrene Species
The photochemical behavior of tetrachlorostyrene is of interest due to the presence of both a chromophoric aromatic ring and a reactive double bond. Irradiation with ultraviolet (UV) light can lead to the formation of various reactive species and subsequent chemical transformations.
One of the primary photochemical processes for styrenes is [2+2] cycloaddition, leading to the formation of cyclobutane (B1203170) dimers. In the case of tetrachlorostyrene, photodimerization would result in the formation of a tetrachlorinated cyclobutane derivative. The stereochemistry of the resulting dimer can be influenced by the reaction conditions and the specific isomer of tetrachlorostyrene used.
Photoisomerization is another potential photochemical pathway. For substituted styrenes, UV irradiation can induce cis-trans isomerization of the vinyl group, leading to a photostationary state with a specific ratio of isomers.
Furthermore, under certain conditions, photochemical reactions can lead to polymerization. The absorption of light can generate radical species that initiate a chain-reaction polymerization of the tetrachlorostyrene monomers, resulting in the formation of polytetrachlorostyrene. The properties of the resulting polymer would depend on the polymerization conditions and the structure of the monomer.
The presence of chlorine atoms on the benzene (B151609) ring can also influence the photochemical reactivity. The carbon-chlorine bonds may be susceptible to photolytic cleavage, leading to the formation of aryl radicals. These highly reactive species can then participate in a variety of secondary reactions, such as hydrogen abstraction or addition to other molecules.
Green Chemistry Principles in Tetrachlorostyrene Synthesis Research
The application of green chemistry principles to the synthesis of tetrachlorostyrene aims to reduce the environmental impact and improve the safety and efficiency of the production process. Key areas of focus include the use of less hazardous solvents, alternative energy sources, and catalytic methods.
Catalysis: The use of catalytic methods, such as the Heck and Stille reactions, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. Research in this area focuses on developing more efficient and recyclable catalysts. For instance, the use of solid-supported catalysts can simplify product purification and allow for catalyst reuse.
Alternative Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternative, more benign solvents. For the synthesis of styrenes and related compounds, research has explored the use of supercritical fluids, such as supercritical carbon dioxide (scCO2), as a reaction medium. Supercritical fluids offer advantages in terms of their tunable properties, non-toxicity, and ease of separation from the product. Water is another green solvent that is being investigated for various organic reactions, often in combination with phase-transfer catalysts.
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) can be a valuable tool for greening synthetic processes. PTC allows for reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which can eliminate the need for organic solvents to dissolve all reactants in a single phase. This can be particularly useful in reactions involving inorganic reagents and organic substrates.
Solvent-Free Synthesis: An ideal green synthesis would be one that is conducted without any solvent. Solvent-free, or solid-state, reactions can significantly reduce waste and simplify the work-up procedure. For some types of reactions, such as certain polymerizations or reactions on solid supports, solvent-free conditions are a viable and attractive option.
Reaction Mechanisms and Chemical Transformations of Tetrachlorostyrene Derivatives
Advanced Polymerization Studies of Tetrachlorostyrenes
The polymerization of vinyl monomers is a cornerstone of polymer chemistry, offering pathways to a vast array of materials with tailored properties. The influence of tetrachloro-substitution on the styrene (B11656) backbone is expected to significantly impact its polymerization kinetics and the characteristics of the resulting polymers.
Free Radical Polymerization Kinetics and Control
Free radical polymerization is a widely used technique for producing a variety of polymers. The kinetics of this process, including the rates of initiation, propagation, and termination, are fundamental to controlling the molecular weight and dispersity of the final polymer. For tetrachlorostyrene, it is hypothesized that the electron-withdrawing nature of the chlorine atoms would influence the reactivity of the vinyl group and the stability of the propagating radical. However, specific studies detailing the kinetic parameters for the free radical polymerization of any tetrachlorostyrene isomer could not be identified in the current body of scientific literature.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer architecture. While these methods have been successfully applied to other halogenated styrenes, data on their application to tetrachlorostyrene, including reaction conditions and resulting polymer characteristics, are not available.
Anionic Polymerization of Halogenated Styrenes
Anionic polymerization is another powerful method for synthesizing well-defined polymers with narrow molecular weight distributions. The success of anionic polymerization of styrenic monomers is highly dependent on the nature of the substituents on the aromatic ring. Halogen substituents can be susceptible to side reactions, such as halogen-metal exchange or elimination, which can terminate the living polymerization.
While studies on the anionic polymerization of monohalogenated styrenes, such as 4-chlorostyrene, have been reported, providing insights into the challenges and strategies for successful polymerization, there is no specific research available on the anionic polymerization of tetrachlorostyrene. The increased number of halogen atoms on the benzene (B151609) ring is expected to present significant challenges for achieving a controlled, living anionic polymerization.
Copolymerization with Diverse Monomers
Copolymerization allows for the creation of materials with a combination of properties from two or more different monomers. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. Investigating the copolymerization of tetrachlorostyrene with various monomers, such as acrylates, methacrylates, or other vinyl compounds, would provide valuable information on its potential to be incorporated into functional materials.
Unfortunately, no studies reporting the copolymerization of tetrachlorostyrene with any other monomer could be located. Therefore, reactivity ratios and the properties of such copolymers remain undetermined.
Polymer Architectures and Macromolecular Engineering
The ability to create complex polymer architectures, such as block, graft, and star polymers, is a key aspect of modern macromolecular engineering. These architectures can lead to unique material properties and applications. The synthesis of such structures using tetrachlorostyrene as a monomer would require controlled polymerization techniques and specific functionalization strategies. Given the lack of foundational research on the controlled polymerization of tetrachlorostyrene, it is unsurprising that there are no reports on the synthesis of advanced polymer architectures derived from this monomer.
Halogen Exchange and Functionalization Reactions
The chlorine atoms on the tetrachlorostyrene ring represent potential sites for post-polymerization modification or for direct functionalization of the monomer itself. These reactions could open avenues to new materials with tailored functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. The application of these reactions to tetrachlorostyrene could enable the synthesis of a wide range of derivatives with extended conjugation or other functional groups. The reactivity of the C-Cl bonds in tetrachlorostyrene towards these coupling reactions would depend on their position on the aromatic ring and the specific reaction conditions.
A thorough search of the chemical literature did not yield any specific examples of palladium-catalyzed cross-coupling reactions being performed on tetrachlorostyrene. The feasibility and outcomes of such reactions are therefore speculative at this time.
While the outlined sections provide a logical framework for the comprehensive study of "Benzene, ethenyl-, tetrachloro deriv.," the current state of published research does not provide the necessary data to populate these areas with detailed, scientifically validated information. The absence of studies on the polymerization behavior and functionalization reactions of tetrachlorostyrene represents a significant knowledge gap. Further experimental investigation is required to elucidate the chemical properties of this compound and to explore its potential applications in materials science and synthetic chemistry.
Nucleophilic Aromatic Substitution on Tetrachlorostyrene Ring
The tetrachlorostyrene ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity stems from the presence of four chlorine atoms, which are strong electron-withdrawing groups. These groups inductively withdraw electron density from the aromatic ring, making it electron-deficient and thus a prime target for attack by nucleophiles.
The mechanism for SNAr on the tetrachlorostyrene ring typically proceeds via a two-step addition-elimination pathway.
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing effects of the remaining chlorine atoms.
Leaving Group Departure: The aromaticity of the ring is restored when the leaving group, a chloride ion, is eliminated.
The positions of the chlorine atoms (ortho, meta, para to the vinyl group) influence the regioselectivity of the substitution, although the high degree of chlorination makes multiple sites susceptible to attack. Strong nucleophiles are required to initiate the reaction.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions on Tetrachlorostyrene
| Nucleophile | Reagent Example | Potential Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Trichlorovinylphenol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxytrichlorostyrene |
| Amide | Sodium Amide (NaNH₂) | Trichlorovinylaniline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthiotrichlorostyrene |
Oxidation and Reduction Pathways of Tetrachlorostyrene Derivatives
The chemical structure of tetrachlorostyrene offers two primary sites for oxidation and reduction reactions: the ethenyl (vinyl) group and the chlorinated aromatic ring.
Oxidation: The vinyl group is susceptible to oxidation by various reagents. Common oxidation pathways include:
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely form tetrachlorostyrene oxide. This epoxide is a reactive intermediate that can undergo further reactions.
Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄), could yield the corresponding vicinal diol, (tetrachlorophenyl)ethane-1,2-diol.
Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative workup, would cleave the double bond to produce tetrachlorobenzoic acid.
The aromatic ring is generally resistant to oxidation due to the deactivating effect of the chlorine atoms. However, under harsh conditions, degradation of the ring can occur.
Reduction: Reduction pathways for tetrachlorostyrene can also target either the vinyl group or the aromatic ring.
Reduction of the Vinyl Group: Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), would readily reduce the ethenyl group to an ethyl group, yielding tetrachloroethylbenzene.
Reductive Dechlorination: It is plausible that under specific conditions, such as with certain metal catalysts or reducing agents, one or more chlorine atoms could be replaced by hydrogen atoms. However, complete dechlorination without affecting the vinyl group would be challenging to achieve selectively.
Mechanistic Investigations of Thermal Degradation Processes
The thermal degradation of tetrachlorostyrene is a complex process involving the cleavage of chemical bonds at elevated temperatures, leading to the formation of smaller, often volatile, molecules. scirp.orgresearchgate.net The mechanisms are typically radical in nature. The process can be influenced by factors such as temperature, heating rate, and the presence of oxygen. scirp.orgiafss.orgnih.gov
The initial steps in the thermal decomposition likely involve the homolytic cleavage of the weakest bonds in the molecule. The C-Cl bond is significantly weaker than the C-C or C-H bonds, making it the most probable site for initial fragmentation. nih.gov
Initiation: The process begins with the cleavage of a C-Cl bond, generating a tetrachlorostyryl radical and a chlorine radical. C₈H₄Cl₄ → •C₈H₄Cl₃ + Cl•
Propagation: These initial radicals can then participate in a series of subsequent reactions, including hydrogen abstraction, addition to other molecules, and further fragmentation, leading to a cascade of radical reactions. iafss.org
Termination: The reaction ceases when radicals combine to form stable, non-radical products.
Quantum Chemical Calculations of Decomposition Pathways
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful theoretical tools used to investigate the mechanisms of thermal degradation. researchgate.netnih.gov These computational methods can model the decomposition pathways of tetrachlorostyrene at the molecular level.
By calculating the potential energy surface of the molecule, researchers can:
Determine Bond Dissociation Energies (BDEs): Calculations can precisely quantify the energy required to break each bond in the tetrachlorostyrene molecule. This would confirm that the C-Cl bonds are the most labile and likely to break first during pyrolysis.
Identify Transition States: The calculations can map the energy profile of a reaction, identifying the transition state structures and their associated energy barriers (activation energies). This allows for the prediction of the most favorable decomposition pathways. scirp.org
Predict Reaction Products: By modeling various fragmentation and rearrangement pathways, the most likely and energetically favorable products of thermal decomposition can be predicted.
Table 2: Predicted Initial Fragmentation Pathways via Quantum Chemical Calculations
| Reaction Pathway | Description | Predicted Products | Relative Energetic Feasibility |
| C-Cl Bond Homolysis | Cleavage of a carbon-chlorine bond on the ring. | Tetrachlorostyryl radical, Chlorine radical | High |
| C-C Bond Homolysis (Vinyl Group) | Cleavage of the bond connecting the vinyl group to the ring. | Tetrachlorophenyl radical, Vinyl radical | Moderate |
| H-abstraction from Vinyl Group | Removal of a hydrogen atom by a radical species. | Chloro-vinylphenyl radical, HCl (if Cl• is the abstractor) | Moderate |
Identification of Gaseous and Volatile Organic Products
The experimental analysis of the products formed during the thermal degradation of tetrachlorostyrene is typically performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). wikipedia.orgrsc.org In this technique, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are immediately separated by gas chromatography and identified by mass spectrometry. usra.eduresearchgate.netrsc.org
Based on studies of similar chlorinated aromatic and styrenic compounds, a range of gaseous and volatile organic products can be expected. nih.govresearchgate.net
Table 3: Potential Gaseous and Volatile Organic Products from Tetrachlorostyrene Pyrolysis
| Product Class | Specific Examples | Formation Pathway |
| Inorganic Gases | Hydrogen Chloride (HCl), Phosgene (B1210022) (COCl₂) (in presence of oxygen) | H-abstraction by Cl radicals; oxidation. researchgate.net |
| Chlorinated Aliphatics | Chloroform (CHCl₃), Carbon tetrachloride (CCl₄), Dichloroethylene (C₂H₂Cl₂) | Fragmentation of the vinyl group and ring. |
| Chlorinated Aromatics | Chlorobenzene (B131634), Dichlorobenzenes, Trichlorobenzenes, Polychlorinated biphenyls (PCBs) | Dechlorination and radical recombination reactions. |
| Non-chlorinated Aromatics | Benzene, Toluene, Styrene | Complete dechlorination and fragmentation. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene | Recombination of smaller aromatic fragments at high temperatures. |
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Gas Chromatography-Mass Spectrometry (GC/MS) for Isomer Analysis
High-resolution gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the separation and identification of tetrachlorostyrene isomers. The high efficiency of modern capillary GC columns allows for the separation of closely related isomers based on subtle differences in their boiling points and affinities for the stationary phase.
In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation of isomers is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. Isomers with lower boiling points or weaker interactions with the stationary phase will travel through the column faster and elute first.
Following separation by GC, the individual isomers enter the mass spectrometer. In the ion source, molecules are ionized, most commonly by electron ionization (EI), which results in the formation of a molecular ion (M+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed by the mass analyzer. The resulting mass spectrum is a unique fragmentation pattern that serves as a "fingerprint" for a specific isomer, allowing for its positive identification. The mass spectrum of tetrachloroethylene (B127269), a related chlorinated compound, shows a characteristic pattern of chlorine isotope peaks, which would also be expected for tetrachlorostyrene. researchgate.net
Table 1: Hypothetical GC/MS Data for Tetrachlorostyrene Isomers This table is illustrative and based on general principles of GC/MS analysis of chlorinated compounds, as specific data for tetrachlorostyrene isomers is not widely published.
| Isomer | Hypothetical Retention Time (min) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| 2,3,4,5-Tetrachlorostyrene | 15.2 | 242/244/246/248 | 207, 172, 137 |
| 2,3,4,6-Tetrachlorostyrene | 15.5 | 242/244/246/248 | 207, 172, 137 |
| 2,3,5,6-Tetrachlorostyrene | 15.8 | 242/244/246/248 | 207, 172, 137 |
Advanced Hyphenated Techniques for Structural Elucidation
For unambiguous structural elucidation, particularly when dealing with complex mixtures or novel isomers, advanced hyphenated techniques are employed. These methods couple two or more analytical techniques to provide multidimensional data. asdlib.orgomicsonline.org
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique adds another layer of specificity to GC/MS analysis. A specific ion from the initial mass spectrum (the precursor ion) is selected and then subjected to further fragmentation to produce product ions. This process, known as selected reaction monitoring (SRM), can significantly reduce background noise and improve the signal-to-noise ratio, allowing for highly selective and sensitive detection of target analytes in complex matrices. For tetrachlorostyrene, a precursor ion corresponding to the molecular ion could be selected and its characteristic fragment ions monitored.
Liquid Chromatography-Mass Spectrometry (LC-MS): While tetrachlorostyrene is volatile and well-suited for GC/MS, LC-MS can be a valuable tool for analyzing less volatile derivatives or for samples in aqueous matrices where direct injection into a GC is not feasible. chemijournal.com High-performance liquid chromatography (HPLC) separates the compounds in the liquid phase, which are then introduced into the mass spectrometer, typically using atmospheric pressure ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). asdlib.org
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful hyphenated technique provides detailed structural information. chemijournal.com After separation by LC, the eluent flows through an NMR flow cell, where NMR spectra of the separated components are acquired. This allows for the direct correlation of chromatographic peaks with detailed structural information from NMR, which is invaluable for the definitive identification of isomers.
These hyphenated techniques provide a powerful arsenal (B13267) for the comprehensive characterization of "Benzene, ethenyl-, tetrachloro deriv." and related compounds, enabling their separation, identification, and structural elucidation with a high degree of confidence. slideshare.net
Vibrational Spectroscopy (IR, Raman) for Structural Assignments
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum shows absorption bands at specific wavenumbers corresponding to different types of vibrations. For tetrachlorostyrene, characteristic IR bands would be expected for:
C-H stretching and bending vibrations of the vinyl group and the aromatic ring.
C=C stretching vibrations of the vinyl group and the aromatic ring.
C-Cl stretching vibrations.
The position and intensity of these bands can help in identifying the presence of the key functional groups. The substitution pattern of the chlorine atoms on the aromatic ring will influence the out-of-plane C-H bending vibrations, which can often be used to distinguish between different substitution patterns in aromatic compounds.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy difference between the incident and scattered light corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the vinyl group and the symmetric breathing modes of the aromatic ring are expected to give strong Raman signals. The C-Cl stretching vibrations would also be observable in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for Tetrachlorostyrene This table is based on characteristic vibrational frequencies for similar functional groups and structures.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Vinyl C-H Stretch | 3020 - 3080 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman (strong) |
| Vinyl C=C Stretch | 1620 - 1650 | IR, Raman (strong) |
| C-H Out-of-Plane Bend | 700 - 900 | IR (strong) |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Method Development for Trace Analysis in Environmental Matrices
The detection and quantification of tetrachlorostyrene at trace levels in environmental matrices such as water, soil, and sediment are crucial for assessing environmental contamination and human exposure. The development of sensitive and selective analytical methods is therefore of high importance. These methods typically involve sample preparation to extract and concentrate the analyte, followed by instrumental analysis.
Sample Preparation:
Water Samples: For water samples, common extraction techniques include liquid-liquid extraction (LLE) with an organic solvent, or solid-phase extraction (SPE) where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent. Purge-and-trap techniques, where volatile organic compounds (VOCs) are purged from the water sample with an inert gas and trapped on a sorbent, are also highly effective for volatile compounds like tetrachlorostyrene. nih.govcdc.gov
Soil and Sediment Samples: The extraction of tetrachlorostyrene from solid matrices typically involves techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with an appropriate organic solvent. The resulting extract then usually requires a clean-up step to remove interfering co-extracted substances before instrumental analysis.
Instrumental Analysis: Gas chromatography with selective detectors is the most common approach for the trace analysis of chlorinated compounds.
GC with Electron Capture Detection (GC-ECD): The electron capture detector is highly sensitive to halogenated compounds, making it an excellent choice for the trace analysis of tetrachlorostyrene.
GC-MS: As discussed earlier, GC-MS offers both high sensitivity and selectivity. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode, where only a few characteristic ions of the target analyte are monitored, can significantly enhance the sensitivity and reduce the limit of detection.
Method validation is a critical part of the development process to ensure the accuracy, precision, and reliability of the results. This includes determining the method detection limit (MDL), limit of quantification (LOQ), linearity, and recovery.
Table 4: Overview of Methods for Trace Analysis of Chlorinated Compounds in Environmental Matrices This table summarizes common techniques applicable to the analysis of tetrachlorostyrene.
| Matrix | Extraction/Concentration Technique | Analytical Technique | Typical Detection Limits |
|---|---|---|---|
| Water | Purge-and-Trap | GC/MS, GC/ECD | ng/L to µg/L |
| Water | Solid-Phase Microextraction (SPME) | GC/MS, GC/ECD | ng/L to µg/L |
| Soil/Sediment | Soxhlet Extraction | GC/MS, GC/ECD | µg/kg |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) | GC/MS, GC/ECD | µg/kg |
Theoretical and Computational Chemistry Studies of Tetrachlorostyrene Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. For derivatives of tetrachlorostyrene, DFT is employed to calculate a variety of molecular descriptors that provide insight into the molecule's chemical behavior.
Key electronic properties and reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Other important descriptors derived from DFT calculations include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the resistance to change in electron distribution or charge transfer. The electrophilicity index quantifies the ability of a molecule to act as an electrophile. These descriptors are valuable in predicting how tetrachlorostyrene and its derivatives will interact with other chemical species. mdpi.comscielo.org.mx
Table 1: Calculated DFT Electronic Properties and Reactivity Descriptors for a Representative Chlorinated Benzene (B151609) Derivative (1,2,3-trichloro-4-nitrobenzene)
| Parameter | Value |
| HOMO Energy (eV) | -8.04 |
| LUMO Energy (eV) | -4.24 |
| HOMO-LUMO Gap (eV) | 3.80 |
| Ionization Potential (eV) | 8.04 |
| Electron Affinity (eV) | 4.24 |
| Electronegativity (χ) | 6.14 |
| Chemical Hardness (η) | 1.90 |
| Electrophilicity Index (ω) | 9.91 |
Data sourced from a study on 1,2,3-trichloro-4-nitrobenzene, a related polychlorinated aromatic compound, to illustrate the types of parameters obtained from DFT calculations. globalresearchonline.net
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of tetrachlorostyrene, MD simulations can be used to model the polymerization process, providing insights into the formation and properties of poly(tetrachlorostyrene). These simulations can track the trajectories of individual atoms over time, offering a dynamic view of the polymerization reaction. mdpi.comtue.nl
The simulation begins by defining a system containing tetrachlorostyrene monomers and an initiator in a virtual box with periodic boundary conditions. The interactions between atoms are described by a force field, which is a set of potential energy functions. The simulation then proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time.
MD simulations can provide valuable information about the polymerization of substituted styrenes, including: nih.gov
Chain Initiation and Propagation: Observing the initial reaction of the monomer with the initiator and the subsequent addition of monomer units to the growing polymer chain.
Chain Conformation and Dynamics: Analyzing the shape, size, and flexibility of the polymer chains as they form.
Thermodynamic Properties: Calculating properties such as the radius of gyration and end-to-end distance of the polymer chains.
Influence of Substituents: Investigating how the chlorine atoms on the styrene (B11656) ring affect the polymerization rate and the final polymer structure. For instance, studies on substituted styrenes have shown that electron-withdrawing substituents can lead to better control over the polymerization process. cmu.edu
Table 2: Representative Simulation Parameters for Polystyrene Polymerization
| Parameter | Description |
| System Composition | Polystyrene chains in a simulation box |
| Force Field | COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) |
| Ensemble | NVT (Canonical ensemble: constant number of particles, volume, and temperature) |
| Temperature | 500 K |
| Time Step | 1 fs |
| Simulation Duration | 1 ns |
This table illustrates typical parameters for an MD simulation of a related polymer, polystyrene, to provide context for the methodology. tue.nl
Quantitative Structure-Activity Relationships (QSAR) for Reaction Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, such as its reaction rate or toxicity. nih.gov For tetrachlorostyrene, QSAR models can be developed to predict its reactivity in various chemical reactions. These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimentally determined activity.
The development of a QSAR model typically involves the following steps:
Data Collection: A dataset of compounds with known activities is compiled. For predicting the reactivity of tetrachlorostyrene, this would involve a series of related chlorinated aromatic compounds with measured reaction rate constants. rsc.orgmdpi.com
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is assessed using statistical techniques to ensure its reliability.
For predicting the reaction rates of aromatic compounds, important descriptors often include electronic parameters like the energy of the highest occupied molecular orbital (E(HOMO)), which reflects the ease of oxidation, and topological descriptors that capture aspects of the molecular size and shape. nih.gov
Table 3: Example of a QSAR Model for Predicting Reaction Rate Constants of Aromatic Compounds with Hydroxyl Radicals
| Descriptor | Coefficient | Description |
| E(HOMO) | 0.85 | Energy of the Highest Occupied Molecular Orbital |
| Topological Descriptor A | -0.23 | Related to molecular size and branching |
| Topological Descriptor B | 0.15 | Related to molecular shape |
| Constant | 2.54 | Intercept of the regression model |
This table presents a hypothetical QSAR model based on findings from studies on aromatic pollutants to illustrate the structure of such a model. nih.gov
Conformational Analysis and Intermolecular Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For tetrachlorostyrene, computational methods can be used to determine the preferred conformations and the energy barriers between them. The planarity of the vinyl group with respect to the aromatic ring is a key conformational feature for styrene and its derivatives. colostate.eduacs.org
Computational studies on substituted styrenes suggest that many non-sterically hindered derivatives prefer a planar conformation, which allows for maximum conjugation between the vinyl group and the aromatic ring. The presence of bulky substituents, such as multiple chlorine atoms, could potentially lead to non-planar conformations to relieve steric strain. Computational methods can calculate the potential energy surface as a function of the dihedral angle between the vinyl group and the benzene ring to identify the most stable conformations.
Intermolecular interactions play a crucial role in the physical properties and reactivity of tetrachlorostyrene in condensed phases. These interactions can be studied using computational methods by calculating the interaction energies between two or more molecules. The types of intermolecular interactions that can be investigated include:
Van der Waals forces: These are weak, non-specific interactions that are present between all molecules.
Dipole-dipole interactions: These occur between polar molecules. The presence of electronegative chlorine atoms in tetrachlorostyrene can create a significant molecular dipole moment.
π-π stacking: The interaction between the electron clouds of adjacent aromatic rings.
Understanding these interactions is important for predicting the packing of molecules in a crystal lattice and the behavior of the compound in solution.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling can be used to elucidate the detailed mechanisms of chemical reactions, including the polymerization of tetrachlorostyrene. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways. This information is crucial for understanding the kinetics and selectivity of a reaction. nih.gov
For the polymerization of substituted styrenes, computational studies can investigate different mechanisms, such as free-radical polymerization. youtube.com In a free-radical polymerization, the reaction proceeds through initiation, propagation, and termination steps. Computational modeling can provide insights into each of these steps:
Initiation: The reaction of an initiator to form free radicals, and the subsequent addition of a monomer to the radical.
Propagation: The stepwise addition of monomer units to the growing polymer chain. Computational studies can explore the regioselectivity of this addition.
Termination: The reaction of two growing polymer chains to terminate the polymerization process.
Theoretical studies on the polymerization of substituted styrenes have shown that the nature and position of the substituents on the aromatic ring can significantly influence the reaction mechanism and the properties of the resulting polymer. cmu.edumdpi.com For example, the electronic effects of the chlorine atoms in tetrachlorostyrene would be expected to influence the stability of the radical intermediates and the rate of propagation.
Environmental Transformation and Degradation Pathways Excluding Ecotoxicity
Atmospheric Fate and Photo-Oxidative Degradation Mechanisms
The atmospheric fate of tetrachlorostyrene is expected to be primarily governed by its reaction with photochemically produced hydroxyl (•OH) radicals. Due to the presence of the vinyl group and the aromatic ring, the molecule is susceptible to oxidative degradation. The reaction with ozone (O₃) may also contribute to its atmospheric removal, although the reaction with •OH radicals is generally the dominant pathway for aromatic compounds.
The atmospheric half-life of tetrachlorostyrene has not been experimentally determined. However, it can be estimated using structure-activity relationship (SAR) models. For instance, the US EPA's EPI Suite™ software can predict atmospheric oxidation rates. Based on its chemical structure, the atmospheric half-life is likely to be in the order of hours to a few days, indicating that it is not expected to persist for long periods in the atmosphere or undergo long-range transport.
The photo-oxidative degradation mechanism would likely involve the addition of •OH radicals to the vinyl double bond or the aromatic ring, leading to the formation of various reactive intermediates. Subsequent reactions with oxygen (O₂) would produce a complex mixture of oxygenated products, including chlorinated benzaldehydes, benzoic acids, and smaller, more oxidized fragments. Complete mineralization to carbon dioxide (CO₂), water (H₂O), and hydrochloric acid (HCl) is the ultimate fate of these degradation products.
Table 1: Predicted Atmospheric Fate Parameters for Tetrachlorostyrene
| Parameter | Predicted Value/Information |
|---|---|
| Primary Degradation Pathway | Reaction with hydroxyl (•OH) radicals |
| Secondary Degradation Pathway | Reaction with ozone (O₃) |
| Estimated Atmospheric Half-life | Data not available; likely hours to days |
| Primary Degradation Products | Chlorinated benzaldehydes, chlorinated benzoic acids, phosgene (B1210022) |
Biotransformation Pathways and Microbial Interactions
Specific studies on the biotransformation of tetrachlorostyrene by microbial communities are not available. However, based on research on other chlorinated aromatic compounds and styrene (B11656), several potential pathways can be postulated. eurochlor.orgresearchgate.net The presence of chlorine atoms on the benzene (B151609) ring significantly influences its susceptibility to microbial attack.
Under anaerobic conditions, reductive dechlorination is a plausible initial step. researchgate.net In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This would lead to the formation of trichlorostyrene, dichlorostyrene, monochlorostyrene, and ultimately styrene. Styrene can then be further degraded anaerobically.
Under aerobic conditions, the microbial degradation of tetrachlorostyrene is likely initiated by dioxygenase enzymes, which would attack the aromatic ring to form chlorinated catechols. These intermediates would then undergo ring cleavage and further metabolism. The vinyl side chain could also be a point of initial oxidation. The high degree of chlorination may, however, render the compound recalcitrant to aerobic degradation.
Hydrolysis and Other Abiotic Transformation Processes in Aquatic Systems
Tetrachlorostyrene is expected to be resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bonds on the aromatic ring are generally stable and not susceptible to hydrolysis. studysmarter.co.ukacs.orgdoubtnut.comgoogle.comsavemyexams.com Therefore, hydrolysis is not considered a significant degradation pathway for tetrachlorostyrene in aquatic systems.
Other abiotic transformation processes, such as photolysis in water, could potentially contribute to its degradation, especially in sunlit surface waters. However, specific data on the quantum yield and photolysis rate of tetrachlorostyrene in aqueous environments are not available.
Sorption and Transport Phenomena in Geochemical Systems
As a hydrophobic organic compound, tetrachlorostyrene is expected to have a strong tendency to sorb to soil organic matter and sediments. nih.govmdpi.com This sorption behavior would reduce its concentration in the aqueous phase and limit its mobility in soil and groundwater. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. While an experimental Koc value for tetrachlorostyrene is not available, its chemical structure suggests a high log Koc value, indicating low mobility.
The transport of tetrachlorostyrene in geochemical systems will be influenced by its sorption characteristics. In soils with low organic carbon content, its mobility might be slightly higher. Volatilization from soil and water surfaces could also be a significant transport mechanism due to its expected moderate vapor pressure.
Table 2: Predicted Geochemical Fate Parameters for Tetrachlorostyrene
| Parameter | Predicted Value/Information |
|---|---|
| Primary Geochemical Process | Sorption to organic matter |
| Estimated Mobility in Soil | Low |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | Data not available; predicted to be high |
| Significant Transport Pathways | Limited leaching, potential for volatilization |
Advanced Material Science Applications of Tetrachlorostyrene Polymers and Copolymers
Development of Specialty Polymers with Tunable Properties
The incorporation of tetrachlorostyrene into polymer chains is anticipated to yield specialty polymers with highly tunable properties. The four chlorine atoms on the phenyl ring are expected to significantly influence the monomer's reactivity and the resulting polymer's characteristics. By employing advanced polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, it would be theoretically possible to synthesize tetrachlorostyrene homopolymers and copolymers with controlled molecular weights and narrow polydispersity.
The properties of these polymers could be tuned by:
Copolymerization: Introducing comonomers with different functionalities would allow for the precise tailoring of properties. For instance, copolymerization with flexible monomers could enhance the processability and mechanical toughness of the otherwise rigid and potentially brittle polytetrachlorostyrene.
Post-polymerization Modification: The chlorine atoms on the styrenic units could serve as reactive sites for post-polymerization modification, enabling the introduction of various functional groups to further tune the material's properties for specific applications.
Table 1: Hypothetical Properties of Tetrachlorostyrene-Based Copolymers
| Comonomer | Potential Property Enhancement | Rationale |
|---|---|---|
| Methyl Methacrylate | Improved optical clarity and UV resistance | MMA is known to produce optically clear polymers. |
| Butyl Acrylate (B77674) | Increased flexibility and lower glass transition temperature | The flexible butyl acrylate units would act as an internal plasticizer. |
| Styrene (B11656) | Controlled refractive index and thermal properties | Varying the ratio of styrene to tetrachlorostyrene would allow for fine-tuning of these properties. |
Synthesis of Photosensitive Resin Compositions and Photoresists
Halogenated polymers have been investigated for their potential in photosensitive applications due to their altered electronic properties and reactivity upon exposure to radiation. 3m.com While specific research on tetrachlorostyrene-based photoresists is not available, the general principles of photoresist technology can be applied to conceptualize their potential. wikipedia.org
A photosensitive resin composition typically includes a polymer resin, a photoactive compound, and a solvent. wikipedia.org In a hypothetical tetrachlorostyrene-based system, the polytetrachlorostyrene or a copolymer could serve as the base resin. The high chlorine content would likely enhance the resin's plasma etch resistance, a critical property in microfabrication.
The synthesis of such a photoresist could involve:
Polymer Synthesis: Copolymerizing tetrachlorostyrene with a monomer containing a photosensitive group or a group that can be later functionalized.
Formulation: Blending the tetrachlorostyrene-based polymer with a suitable photoacid generator (PAG) or a crosslinking agent that becomes active upon exposure to light.
The anticipated advantage of using a tetrachlorostyrene-based resin in photoresists would be its high etch resistance, potentially allowing for the fabrication of finer features in integrated circuits and other microdevices.
Engineering of High-Performance Polymer Composites
The introduction of tetrachlorostyrene-based polymers as a matrix material in composites could lead to high-performance materials with superior properties. The inherent flame retardancy and thermal stability imparted by the chlorine atoms would be highly beneficial.
The engineering of such composites would involve:
Matrix Selection: Utilizing a thermoplastic or thermosetting resin based on tetrachlorostyrene.
Reinforcement: Incorporating reinforcing fillers such as glass fibers, carbon fibers, or nanoclays.
Compatibilization: Employing surface treatments on the fillers or using compatibilizers to ensure strong interfacial adhesion between the polymer matrix and the reinforcement, which is crucial for effective stress transfer and improved mechanical properties.
Table 2: Potential Properties of Tetrachlorostyrene-Based Polymer Composites
| Reinforcement | Expected Improvement in Properties | Potential Application |
|---|---|---|
| Carbon Fiber | High strength-to-weight ratio, electrical conductivity | Aerospace components, automotive parts |
| Glass Fiber | Enhanced stiffness and dimensional stability | Electronic enclosures, industrial machinery parts |
Functional Polymeric Materials for Niche Industrial Applications
The unique combination of properties expected from tetrachlorostyrene polymers could make them suitable for a variety of niche industrial applications where conventional polymers fall short.
Potential applications include:
Dielectric Materials: The high chlorine content could lead to a low dielectric constant and loss tangent, making these materials suitable for use in high-frequency electronic applications, such as substrates for printed circuit boards and insulation for high-speed data cables.
Flame-Retardant Materials: The inherent flame retardancy of tetrachlorostyrene polymers could eliminate the need for halogenated flame-retardant additives, which are facing increasing environmental scrutiny. This would be advantageous in applications such as electronic housings, construction materials, and transportation components.
Chemically Resistant Coatings: The robust chemical nature of halogenated polymers suggests that tetrachlorostyrene-based coatings could offer excellent protection against corrosive chemicals, making them suitable for lining chemical storage tanks and pipes.
Research into Sustainable Polymer Production Using Halogenated Monomers
The production and use of halogenated monomers raise important environmental and sustainability considerations. Research in this area would need to focus on developing greener synthetic routes for tetrachlorostyrene and environmentally benign polymerization processes.
Key research directions for sustainable production include:
Catalyst Development: Designing highly efficient and selective catalysts to minimize the formation of hazardous byproducts during monomer synthesis.
Alternative Solvents: Utilizing greener solvents or solvent-free polymerization techniques to reduce the environmental impact of the polymer production process.
Recycling and Degradation: Investigating methods for the chemical recycling of tetrachlorostyrene-based polymers to recover the monomer or developing biodegradable copolymers to mitigate end-of-life environmental persistence.
Current research into the sustainable production of styrene monomers, for example, is exploring the use of CO2 as a soft oxidant in the dehydrogenation of ethylbenzene, which could potentially reduce the energy consumption of the process by 50%. tue.nl Similar innovative approaches would be necessary to ensure the long-term viability of halogenated monomers like tetrachlorostyrene.
Table 3: Compound Names
| Compound Name |
|---|
| Benzene (B151609), ethenyl-, tetrachloro deriv. |
| Tetrachlorostyrene |
| Polytetrachlorostyrene |
| Methyl Methacrylate |
| Butyl Acrylate |
| Styrene |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing high-purity benzene ethenyl tetrachloro derivatives?
- Methodological Answer : Synthesis typically involves halogenation of ethenylbenzene precursors using catalysts like FeCl₃ or AlCl₃. For regioselective chlorination, controlled reaction conditions (e.g., low temperature, inert atmosphere) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using ethanol or dichloromethane) ensures purity. Structural validation requires cross-referencing NMR (¹H/¹³C) and IR data with computational simulations (DFT for vibrational modes) .
Q. How can NMR and IR spectroscopy be optimized to resolve structural ambiguities in tetrachloro ethenyl benzene derivatives?
- Methodological Answer : For NMR, use deuterated chloroform (CDCl₃) to minimize solvent interference. High-field instruments (≥400 MHz) enhance resolution of closely spaced peaks in aromatic/ethenyl regions. IR analysis should focus on C-Cl stretching (500–600 cm⁻¹) and C=C vibrational modes (1600–1680 cm⁻¹). Compare experimental spectra with reference data from NIST Chemistry WebBook or crystallographic databases to confirm substituent positions .
Q. What are the key thermodynamic parameters (e.g., enthalpy of fusion, boiling point) for this compound, and how are they experimentally determined?
- Methodological Answer : Differential Scanning Calorimetry (DSC) measures enthalpy of fusion (ΔfusH) and melting points. For example, ΔfusH values for analogous tetrachlorobenzenes range from 24.1–24.9 kJ/mol, with uncertainties ±0.2 K. Boiling points (e.g., 516.2 K for 1,2,4,5-tetrachlorobenzene) are determined via ebulliometry or gas chromatography under standardized pressure .
Advanced Research Questions
Q. How do substituent positions (chloro vs. ethenyl) influence the electronic properties and reactivity of this compound?
- Methodological Answer : Computational tools like Density Functional Theory (DFT) model electron density distribution and frontier molecular orbitals (HOMO/LUMO). For example, chloro groups are electron-withdrawing, reducing aromatic ring electron density, while the ethenyl group introduces π-conjugation. Solvent effects (polar vs. nonpolar) can be studied via COSMO-RS simulations to predict solubility and reaction pathways .
Q. What analytical strategies resolve contradictions in reported toxicity or environmental persistence data for this compound?
- Methodological Answer : Discrepancies often arise from differing experimental conditions (e.g., pH, temperature). Use high-resolution mass spectrometry (HRMS) to confirm degradation products in environmental matrices. Compare octanol-water partition coefficients (log Kow) and Henry’s Law constants across studies to assess bioaccumulation potential. Meta-analyses of EPA or OECD guidelines help standardize protocols .
Q. How can coordination polymers or MOFs be engineered to adsorb or degrade this compound in environmental remediation?
- Methodological Answer : Design metal-organic frameworks (MOFs) with Lewis acid sites (e.g., Cu²⁺, Fe³⁺) to coordinate with chlorine atoms. Porosity metrics (BET surface area, pore volume) are optimized via ligand tuning (e.g., carboxylates vs. pyridines). Evaluate degradation efficiency using HPLC-MS to track byproducts and in situ FTIR for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
